molecular formula C10H5BrCl2FN3 B12281581 5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine

Cat. No.: B12281581
M. Wt: 336.97 g/mol
InChI Key: WZVRKAYIOJLHHL-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the pyrimidine ring.

    Chlorination: Addition of chlorine atoms to specific positions on the pyrimidine ring.

    Amination: Introduction of the N-(4-fluorophenyl) group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, amines, or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with different biological activities.

Scientific Research Applications

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Similar pyrimidine structure with different substituents.

    5-Bromo-2-chloropyrimidine: Another brominated pyrimidine derivative.

    4-Amino-2,6-dichloropyrimidine: Similar structure with an amino group.

Uniqueness

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is unique due to its specific combination of bromine, chlorine, and fluorophenyl groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C10H5BrCl2FN3

Molecular Weight

336.97 g/mol

IUPAC Name

5-bromo-2,6-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H5BrCl2FN3/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-5(14)2-4-6/h1-4H,(H,15,16,17)

InChI Key

WZVRKAYIOJLHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Br)F

Origin of Product

United States

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